molecular formula C7H8BrN B1330608 2-Bromo-N-methylaniline CAS No. 6832-87-7

2-Bromo-N-methylaniline

Cat. No. B1330608
CAS RN: 6832-87-7
M. Wt: 186.05 g/mol
InChI Key: SMVIAQFTVWDWDS-UHFFFAOYSA-N
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Description

2-Bromo-N-methylaniline is a chemical compound that is part of a broader class of bromoanilines, which are aromatic compounds containing a bromine atom attached to an aniline moiety. These compounds are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various pharmaceuticals, polymers, and fine chemicals.

Synthesis Analysis

The synthesis of bromoaniline derivatives has been explored in several studies. For instance, the synthesis of 2-bromoaniline derivatives has been achieved through the selective bromination of aniline, followed by various coupling reactions to introduce additional functional groups . Another study reported the synthesis of 2,6-dialkyl-4-bromoaniline via the reaction of dialkylanilines with liquid bromine, achieving yields of 67% and 64% for different alkyl groups . Additionally, a palladium-catalyzed carbonylative synthesis method has been developed for 2-aminobenzoxazinones from 2-bromoanilines, showcasing the versatility of bromoanilines in multicomponent reactions .

Molecular Structure Analysis

The molecular structure of bromoaniline derivatives has been characterized using various analytical techniques. For example, the structure of 2,6-dimethyl-4-bromoaniline was confirmed by ^1H NMR spectroscopy . In another study, the crystal structure of a Schiff base derived from o-bromoaniline was determined by X-ray crystallography, revealing intermolecular and intramolecular interactions that stabilize the compound .

Chemical Reactions Analysis

Bromoanilines participate in a variety of chemical reactions, serving as key intermediates. They have been used in Suzuki cross-coupling reactions to synthesize non-linear optical materials, where different functional groups were incorporated to study their reactivity and structural features . Furthermore, bromoanilines have been utilized in the synthesis of potent opioids through multicomponent chemistry, demonstrating their importance in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoaniline derivatives are influenced by the presence of the bromine atom and any additional substituents on the aromatic ring. For instance, the bromination of polyaniline to poly(2-bromoaniline)-bromide resulted in a material with high conductivity and a unique spherical morphology, which was used as a catalyst in organic synthesis . The electronic properties of these compounds, such as ionization energy and electron affinity, have been calculated using density functional theory (DFT), providing insights into their reactivity .

Scientific Research Applications

Synthesis and Characterization

A significant application of 2-Bromo-N-methylaniline is in the synthesis and characterization of various chemical compounds. It has been utilized as a precursor in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. These derivatives were synthesized through Suzuki cross-coupling reactions and examined for their non-linear optical properties, reactivity, and structural features using density functional theory (DFT) (Rizwan et al., 2021). Moreover, 2-Bromo-N-methylaniline was used in the synthesis of Schiff bases, which were then characterized and their potentiometric studies were conducted with various metal ions like Cu(II), Co(II), and Ni(II) (Upadhyay et al., 2020).

Material Development and Analysis

In material science, 2-Bromo-N-methylaniline plays a role in the development and analysis of new materials. For instance, it was used in the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a compound primarily utilized in the manufacture of thermal papers due to its role in synthesizing black fluorane dye (Xie et al., 2020).

Medicinal Chemistry

2-Bromo-N-methylaniline is also prominent in medicinal chemistry. It's involved in the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, which are evaluated as tyrosine kinase inhibitors and antiangiogenic agents. This highlights its potential in developing treatments targeting receptor tyrosine kinases (RTKs) (Gangjee et al., 2010).

Biochemical Research

In biochemical research, 2-Bromo-N-methylaniline has been utilized in studies related to DNA replication and cellular differentiation. Notably, it was used in a study where neural stem cells exposed to BrdU, a related compound, demonstrated a loss in global DNA methylation and underwent astrocytic differentiation (Schneider & d’Adda di Fagagna, 2012).

Safety And Hazards

2-Bromo-N-methylaniline is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed (H302) and causes serious eye irritation (H319) . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

2-bromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVIAQFTVWDWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318993
Record name 2-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methylaniline

CAS RN

6832-87-7
Record name 6832-87-7
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Record name 2-Bromo-N-methylaniline
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Record name 2-Bromo-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Izawa, H Nakatsuji, Y Tanabe - Molbank, 2018 - mdpi.com
… Chlorocarbonylsulfenyl chloride (CCSC; 2) (0.90 mL, 11.0 mmol) was added to a stirred solution of 2-bromo-N-methylaniline (1.86 g, 10.0 mmol) and N,N-dimethylaniline (1.33 g, 11.0 …
Number of citations: 3 www.mdpi.com
S Huang, X Hong, HZ Cui, Q Zhou, YJ Lin… - Dalton Transactions, 2019 - pubs.rsc.org
… 2-Bromo-N-methylaniline-d 3 was obtained in 64% yield after 12 h. Deuterium atoms were selectively located at the N-methyl group with no incorporation into the phenyl group. Based …
Number of citations: 26 pubs.rsc.org
M Ghalib, B Niaz, PG Jones… - Heteroatom …, 2013 - Wiley Online Library
… A more convenient route to 5, avoiding the chromatographic separation of 4, is the reduction of 1 to 2-bromo-N-methylaniline 6, followed by phosphonylation to 7, LiAlH 4 reduction, and …
Number of citations: 20 onlinelibrary.wiley.com
S Cho, Q Wang - Organic letters, 2020 - ACS Publications
… This method is further highlighted in the synthesis of diverse carbazole-containing skeletons using 2-bromo-N-methylaniline as both the nucleophilic and electrophilic coupling partner …
Number of citations: 15 pubs.acs.org
LK Dyall - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… Together with our previous example1 of 2-bromo-N-methylaniline, it serves to define the conditions required for class A or class B behaviour. The ortho-bromo group forms a weak …
Number of citations: 11 www.publish.csiro.au
RS Lewis, MF Wisthoff, J Grissmerson, WJ Chain - Organic letters, 2014 - ACS Publications
… Scheme bThe 2-bromo-6-hydroxy-N,N-dimethylaniline product was detectable in the crude product mixture but inseparable from the 2-bromo-N-methylaniline side product. …
Number of citations: 30 pubs.acs.org
G Liu, L Fan, X Yan, C Li, Y Cao - Advanced Synthesis & Catalysis - Wiley Online Library
… As shown in Table 2, similar to N-allyl-2-iodo-N-methylaniline 1a, N-allyl-2-bromo-N-methylaniline 1a’ can also react with B2pin2 to produce 2a in 86% yield. However, the …
Number of citations: 2 onlinelibrary.wiley.com
LK Dyall, JE Kemp - Spectrochimica Acta, 1966 - Elsevier
… We conclude that the 2-bromo-N-methylaniline molecules are all bonded to the xylene solvent, but that the hydrogen bond formed is weaker than expected. Stereomodels indicate that, …
Number of citations: 36 www.sciencedirect.com
G Liu, L Fan, X Yan, C Li, Y Cao - 2023 - chemrxiv.org
… As shown in Table 2, similar to N-allyl-2-iodo-N-methylaniline 1a, N-allyl2-bromo-N-methylaniline 1a’ can also react with B2pin2 to produce 2a in 86% yield. However, the reaction of N-…
Number of citations: 0 chemrxiv.org
J Areephong, B Huo, II Mbaezue, KEO Ylijoki - Tetrahedron Letters, 2016 - Elsevier
… Our synthetic strategy begins from alcohol compounds 1a and 1b, which are prepared by coupling 2-bromo-N-methylaniline 10 with either benzoylformic acid or pyruvic acid via the acyl …
Number of citations: 7 www.sciencedirect.com

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